molecular formula C9H9FN2 B1387644 4-Fluoro-2-methyl-1H-indol-5-amine CAS No. 398487-76-8

4-Fluoro-2-methyl-1H-indol-5-amine

Cat. No. B1387644
M. Wt: 164.18 g/mol
InChI Key: OLSQELJCNPMVRU-UHFFFAOYSA-N
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Description

“4-Fluoro-2-methyl-1H-indol-5-amine” is a chemical compound with the molecular formula C9H9FN2 . It is used as a reagent in the synthesis of dihydropyrroloquinoline derivatives with anticancer activity as an EGFR modulator .


Synthesis Analysis

The synthesis of “4-Fluoro-2-methyl-1H-indol-5-amine” involves the use of chemical reactions such as alkylation, aromatic substitution, and nitration . The first step in the synthesis is the preparation of the starting materials, such as 2-methyl-1H-indole-5-carboxaldehyde and 4-fluoro-2-methyl-1H-indole .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-methyl-1H-indol-5-amine” is characterized by a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

“4-Fluoro-2-methyl-1H-indol-5-amine” is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other fine chemicals . It is commonly used as a building block for the synthesis of other chemicals, such as opioid analgesics, anti-inflammatory drugs, and herbicides .


Physical And Chemical Properties Analysis

“4-Fluoro-2-methyl-1H-indol-5-amine” is a solid at room temperature . It has a molecular weight of 164.18 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Safety And Hazards

“4-Fluoro-2-methyl-1H-indol-5-amine” is classified as a potentially harmful compound. It may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Indole derivatives, such as “4-Fluoro-2-methyl-1H-indol-5-amine”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being studied for their potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name

4-fluoro-2-methyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSQELJCNPMVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659425
Record name 4-Fluoro-2-methyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-1H-indol-5-amine

CAS RN

398487-76-8
Record name 4-Fluoro-2-methyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-2-methyl-5-phthalimidoindole (1.2, 4 mmol) was dissolved in methanol (30 ml). Hydrazine monohydrate (260 μl, 5.3 mmol) was added and the reaction mixture was stirred at ambient temperature for 2 hours. The solvent was evaporated off and the residue taken up in methylene chloride. The phthalhydrazide by-product was removed by filtration and the filtrate purified by flash chromatography 0.5% methanol in methylene chloride. Evaporation of the solvent gave a white solid which contained traces of phthalhydrazide. Further purification was done by dissolving it in ethyl acetate, washing the organic phase with NaOH 2N and brine, drying over MgSO4. Rotary evaporation of the solvent gave 5-amino-4-fluoro-2-methylindole (500 mg, 76%).
Name
4-Fluoro-2-methyl-5-phthalimidoindole
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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